molecular formula C30H48O B564005 (3S,3aS,5aR,5bS,7aR,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-9-one CAS No. 106972-96-7

(3S,3aS,5aR,5bS,7aR,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-9-one

Cat. No.: B564005
CAS No.: 106972-96-7
M. Wt: 424.713
InChI Key: XAKUWRNEOJQHNR-GYFFJUCWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aS,5aR,5bS,7aR,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-9-one typically involves the use of specific triterpenoid precursors. The synthetic route may include steps such as cyclization, oxidation, and reduction reactions under controlled conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using advanced techniques. The process may include purification steps such as chromatography to ensure the compound’s high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3S,3aS,5aR,5bS,7aR,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-9-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions may involve replacing specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triterpenoid derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

(3S,3aS,5aR,5bS,7aR,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-9-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,3aS,5aR,5bS,7aR,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-9-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. Detailed studies on its mechanism of action are ongoing to fully understand its biological effects.

Comparison with Similar Compounds

Similar Compounds

(3S,3aS,5aR,5bS,7aR,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-9-one is structurally related to other triterpenoids, such as:

  • Betulinic Acid
  • Oleanolic Acid
  • Ursolic Acid

Uniqueness

What sets this compound apart from these similar compounds is its unique structural configuration and specific biological activities. Its distinct molecular structure may confer unique properties that are not observed in other triterpenoids, making it a valuable compound for further research and development.

Properties

CAS No.

106972-96-7

Molecular Formula

C30H48O

Molecular Weight

424.713

IUPAC Name

(3S,3aS,5aR,5bS,7aR,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H48O/c1-19(2)20-9-10-21-22-11-12-24-28(6)15-14-25(31)26(3,4)23(28)13-16-30(24,8)29(22,7)18-17-27(20,21)5/h19-20,23-24H,9-18H2,1-8H3/t20-,23-,24+,27-,28-,29-,30-/m0/s1

InChI Key

XAKUWRNEOJQHNR-GYFFJUCWSA-N

SMILES

CC(C)C1CCC2=C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC12C)C)C)(C)C)C

Origin of Product

United States

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